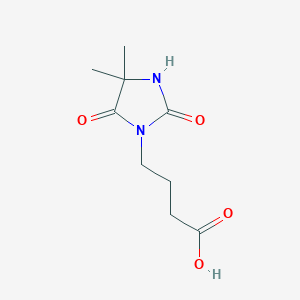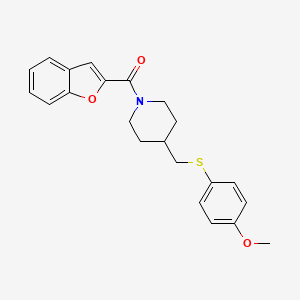
N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of cyclopropyl carboxamide derivatives and is commonly referred to as CTDP-1. The purpose of
Wissenschaftliche Forschungsanwendungen
Mechanosynthesis in Pharmaceutical Chemistry
Mechanosynthesis represents a significant advancement in the field of pharmaceutical chemistry, facilitating the synthesis of pharmaceutically relevant compounds. One study highlighted the application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, demonstrating its efficacy in producing known anti-diabetic drugs with good to excellent yields. This method bypasses the need for solvents, offering a more environmentally friendly and potentially scalable approach to drug synthesis (Tan, Štrukil, Mottillo, & Friščić, 2014).
Novel Synthetic Pathways and Characterization
Research into novel synthetic pathways and the characterization of new compounds is fundamental to the development of new materials and drugs. For instance, the synthesis and characterization of a research chemical termed 3,5-AB-CHMFUPPYCA, including its structural determination and differentiation from its regioisomer, exemplify the intricate work involved in the discovery and analysis of new synthetic cannabinoids. This work underscores the importance of accurate identification and characterization in the development of new chemical entities (McLaughlin et al., 2016).
Metabolism and Detectability Studies
Understanding the metabolism and detectability of synthetic analogs, such as 2-Methiopropamine (a thiophene analogue of methamphetamine), is crucial for toxicology and forensic science. Studies in this area aim to identify metabolic pathways and the enzymes involved, contributing to the development of screening protocols for recreational stimulants. This research not only aids in the enforcement of drug laws but also enhances our understanding of drug metabolism in humans (Welter et al., 2013).
Inhibitor Identification for Obesity-Associated Proteins
The identification of inhibitors for obesity-associated proteins, such as the fat mass and obesity-associated protein (FTO), is a promising area of research for the treatment of obesity and related diseases. Discovering novel binding sites and inhibitors, as achieved with N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, provides valuable insights into potential therapeutic targets and paves the way for the development of new drugs (He et al., 2015).
Applications in Material Science
In material science, the synthesis and application of new compounds can lead to the development of novel materials with unique properties. For example, metal-organic nanoparticles and hydrogels derived from organic solid-state syntheses offer new possibilities in nanotechnology and materials chemistry, demonstrating the broad applicability of these compounds beyond pharmaceuticals and into new innovative materials (Hamilton et al., 2011).
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(11-2-1-3-11)14(12-4-5-12)8-10-6-7-16-9-10/h6-7,9,11-12H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSFSIMUHXRXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2674670.png)
![1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone](/img/structure/B2674672.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine](/img/structure/B2674673.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2674674.png)

![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2674677.png)
![N,N-Dimethyl-1-[3-(prop-2-enoylamino)propyl]pyrrolidine-2-carboxamide](/img/structure/B2674678.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2674681.png)
![7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2674683.png)
![6-Ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2674685.png)

![Ethyl 3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2674687.png)
![1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine](/img/structure/B2674689.png)